

Physical and chemical properties of 3-Chloro-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-methylpyridine

Cat. No.: B1593439

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-2-fluoro-5-methylpyridine** for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced properties of heterocyclic building blocks is paramount. **3-Chloro-2-fluoro-5-methylpyridine** (CAS No: 1031929-23-3) has emerged as a significant intermediate, offering a unique combination of steric and electronic features for the synthesis of complex molecular architectures. This guide provides a detailed examination of its physical and chemical properties, synthetic utility, and handling protocols, grounded in established scientific principles to empower its effective application in research and development.

Core Molecular Identity and Structure

3-Chloro-2-fluoro-5-methylpyridine is a substituted pyridine ring, a ubiquitous scaffold in medicinal chemistry. The strategic placement of its functional groups—a chloro group at position 3, a fluoro group at position 2, and a methyl group at position 5—provides a versatile platform for further chemical modification.

Caption: Chemical Structure of **3-Chloro-2-fluoro-5-methylpyridine**

The compound is also known by its synonym, 2-fluoro-3-chloro-5-methylpyridine. Its fundamental properties are summarized below.

Identifier	Value	Source
CAS Number	1031929-23-3	[1]
Molecular Formula	C ₆ H ₅ ClFN	[1]
Molecular Weight	145.56 g/mol	[1]
SMILES	CC1=CC(=C(N=C1)F)Cl	[1]
InChI Key	ZMBBHQSOSMAMTF-UHFFFAOYSA-N	[1]

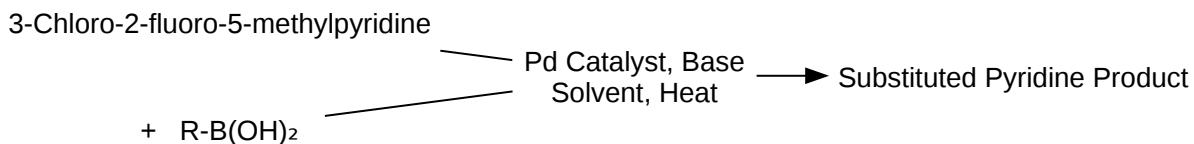
Physicochemical Properties

The physical characteristics of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Boiling Point	194.1°C at 760 mmHg	[1]
Density	1.264 g/cm ³	[1]
Flash Point	71.2°C	[1]

Note: Specific data on melting point and solubility were not readily available in the searched literature. Researchers should determine these properties experimentally as needed.

Chemical Reactivity and Synthetic Utility


The true value of **3-Chloro-2-fluoro-5-methylpyridine** lies in its reactivity, which is dictated by the interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the ring electron-deficient, influencing its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridine intermediates are well-established as excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[\[2\]](#)

These reactions are foundational in modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine atom at the C3 position is a prime site for such transformations, allowing for the introduction of a wide array of molecular fragments to build complexity and diversity.

A typical Suzuki coupling reaction, for example, would involve the reaction of **3-Chloro-2-fluoro-5-methylpyridine** with a boronic acid or ester in the presence of a palladium catalyst and a base. This enables the creation of a biaryl or substituted pyridine structure, a common motif in pharmacologically active molecules.

[Click to download full resolution via product page](#)

Caption: Generalized Suzuki Cross-Coupling Workflow

This reactivity is the cornerstone of its application, allowing chemists to use it as a scaffold to generate libraries of compounds for screening and lead optimization.[2]

Applications in Medicinal Chemistry and Agrochemicals

Pyridine derivatives are fundamental building blocks for a vast range of molecules used in pharmaceuticals and agrochemicals.[3] The specific substitution pattern of **3-Chloro-2-fluoro-5-methylpyridine** imparts unique electronic and steric properties that can influence a final molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2]

While specific drugs containing this exact scaffold may not be widely documented, its structural motifs are present in many bioactive molecules. Its analogs are key intermediates in the synthesis of new therapies, including those for cardiovascular diseases, as well as in the development of effective and environmentally conscious pesticides.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Chloro-2-fluoro-5-methylpyridine** was not available, data from closely related halogenated pyridines can provide guidance for safe handling. The compound should be handled with standard laboratory precautions.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][5]
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[6]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5] The flash point indicates it is a combustible liquid.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][7]

First Aid Measures:

- In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
- In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6]
- If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[6]

Disclaimer: These safety recommendations are based on data for structurally similar compounds and should be used for general guidance only. It is imperative to consult a

comprehensive and specific Safety Data Sheet (SDS) for this compound before handling and to perform a thorough risk assessment for any experimental procedure.

Conclusion

3-Chloro-2-fluoro-5-methylpyridine represents a valuable and versatile building block for chemical synthesis. Its defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an important intermediate for constructing novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Chloro-2-fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593439#physical-and-chemical-properties-of-3-chloro-2-fluoro-5-methylpyridine\]](https://www.benchchem.com/product/b1593439#physical-and-chemical-properties-of-3-chloro-2-fluoro-5-methylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com